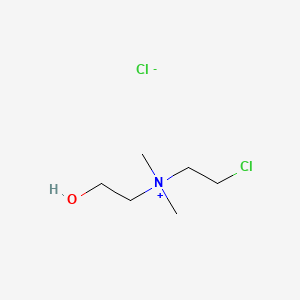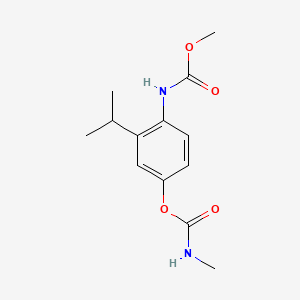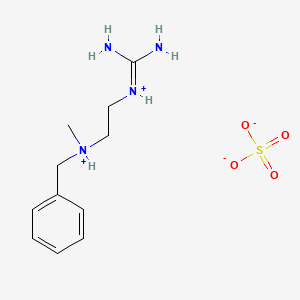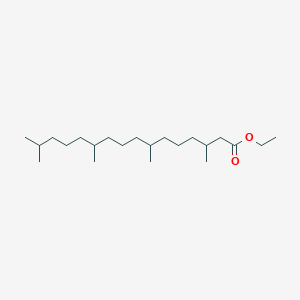
Butyl 2-chloroacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-chloroacrylate is an organic compound with the molecular formula C7H11ClO2. It is a colorless liquid that is used in various industrial applications. This compound is known for its reactivity and is often used as a monomer in the production of polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl 2-chloroacrylate can be synthesized through the esterification of 2-chloroacrylic acid with butanol. The reaction typically requires an acid catalyst such as sulfuric acid to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of polymerization inhibitors such as hydroquinone is common to prevent unwanted polymerization during production and storage.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-chloroacrylate undergoes various chemical reactions, including:
Addition Reactions: The double bond in the acrylate group is reactive and can participate in addition reactions with nucleophiles and electrophiles.
Polymerization: This compound readily polymerizes to form poly(this compound), which is used in coatings and adhesives.
Substitution Reactions: The chlorine atom in the molecule can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Addition Reactions: Common reagents include hydrogen halides (e.g., HCl) and other electrophiles. These reactions typically occur under mild conditions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to start the polymerization process.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to replace the chlorine atom. These reactions often require a base to facilitate the substitution.
Major Products Formed
Poly(this compound): Used in coatings, adhesives, and sealants.
Substituted Derivatives: Various derivatives can be formed depending on the nucleophile used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
Butyl 2-chloroacrylate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Biology: The compound can be used to modify surfaces of biomaterials to improve their biocompatibility.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of butyl 2-chloroacrylate primarily involves its reactivity as a monomer. The double bond in the acrylate group allows it to undergo polymerization, forming long chains of poly(this compound). This polymerization process is initiated by free radicals, which can be generated using initiators such as AIBN or benzoyl peroxide. The chlorine atom in the molecule also makes it reactive towards nucleophiles, allowing for the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acrylate: Similar in structure but lacks the chlorine atom. It is used in similar applications but has different reactivity.
Methyl 2-chloroacrylate: Similar in structure but has a methyl group instead of a butyl group. It is used in the synthesis of different polymers.
Ethyl 2-chloroacrylate: Similar in structure but has an ethyl group instead of a butyl group. It is used in various chemical syntheses.
Uniqueness
Butyl 2-chloroacrylate is unique due to the presence of both the butyl group and the chlorine atom. This combination gives it specific reactivity and properties that are not found in other similar compounds. The chlorine atom makes it more reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives. The butyl group provides hydrophobic properties, making it useful in applications where water resistance is important.
Eigenschaften
CAS-Nummer |
13401-85-9 |
|---|---|
Molekularformel |
C7H11ClO2 |
Molekulargewicht |
162.61 g/mol |
IUPAC-Name |
butyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C7H11ClO2/c1-3-4-5-10-7(9)6(2)8/h2-5H2,1H3 |
InChI-Schlüssel |
JJFAJTXZGDAWTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)


![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)





![Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13740902.png)
![[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate](/img/structure/B13740906.png)

